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Compound of Interest

Compound Name: YK-2-69

Cat. No.: B13838520 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on the use of YK-2-69 in animal models, with a focus on best

practices and minimizing potential toxicity.

Frequently Asked Questions (FAQs)
Q1: What is YK-2-69 and what is its mechanism of action?

A1: YK-2-69 is a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated

kinase 2 (DYRK2).[1][2][3] DYRK2 is a kinase involved in various cellular processes, including

cell cycle regulation, cell proliferation, and apoptosis.[1] YK-2-69 exerts its effects by binding to

and inhibiting the kinase activity of DYRK2.[1] One of the downstream effects of YK-2-69 is the

inhibition of the phosphorylation of 4E-binding protein 1 (4E-BP1).

Q2: What is the known toxicity profile of YK-2-69 in animal models?

A2: YK-2-69 has demonstrated a favorable safety profile in preclinical studies. In acute toxicity

studies using ICR mice, a maximal tolerable dose of over 10,000 mg/kg was established for

oral administration. At single doses of 2,500 mg/kg, 5,000 mg/kg, and 10,000 mg/kg, no

deaths, abnormalities, or significant differences in body weight or major organ appearance

were observed over a 14-day period.

Q3: What are the pharmacokinetic properties of YK-2-69 in animal models?
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A3: Pharmacokinetic studies have been conducted in Sprague-Dawley (SD) rats. Following oral

administration, YK-2-69 has an oral bioavailability of approximately 56%. Key pharmacokinetic

parameters are summarized in the table below.

Data Presentation
Table 1: Pharmacokinetic Parameters of YK-2-69 in SD Rats

Administr
ation
Route

Dose
(mg/kg)

Cmax
(ng/mL)

AUC0-∞
(h*ng/mL)

Tmax (h) t1/2 (h) F (%)

Intravenou

s (IV)
2 974.3 668.8 0.033 2.99 -

Oral (PO) 10 511 - 4.00 5.08 55.78

Cmax: Maximum concentration; AUC: Area under the curve; Tmax: Time to maximum

concentration; t1/2: Half-life; F: Oral bioavailability.
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Issue Potential Cause Recommended Action

Unexpected Adverse Events or

Signs of Toxicity (e.g., weight

loss, lethargy)

- High dosage for the specific

animal model or strain.-

Formulation or vehicle-related

issues.- Off-target effects at

high concentrations.

- Immediately reduce the

dosage or cease

administration.- Conduct a

thorough examination of the

animal's health.- Re-evaluate

the formulation and vehicle for

potential irritants or toxicity.-

Consider a dose-range-finding

study in the specific animal

model.

Poor Compound Solubility or

Formulation Issues

- Intrinsic properties of YK-2-

69.- Inappropriate vehicle

selection.

- Consult literature for

appropriate solvents and

vehicles for in vivo

administration of similar

compounds.- Test various

pharmaceutically acceptable

vehicles (e.g., corn oil, PBS

with a solubilizing agent like

Tween 80).- Ensure the

formulation is homogenous

and stable.

Variability in Experimental

Results

- Inconsistent dosing or

administration technique.-

Differences in animal age,

weight, or health status.-

Pharmacokinetic variability

between animals.

- Standardize all experimental

procedures, including dosing

volume and administration

time.- Ensure animals are

properly randomized into

experimental groups.- Increase

the sample size to improve

statistical power.

Experimental Protocols
Acute Oral Toxicity Study in ICR Mice
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Animal Model: ICR mice.

Grouping: Animals are divided into groups (n=10 per group), including a vehicle control

group and experimental groups receiving different doses of YK-2-69.

Dosage: Single oral doses of 2,500 mg/kg, 5,000 mg/kg, and 10,000 mg/kg are

administered.

Administration: YK-2-69 is administered orally by gavage.

Observation: Mice are observed for 14 days for any signs of toxicity, abnormalities, or

mortality. Body weight is recorded regularly.

Endpoint: At the end of the observation period, a necropsy is performed to examine the main

organs.

Pharmacokinetic Study in SD Rats

Animal Model: Sprague-Dawley (SD) rats.

Grouping: Animals are divided into intravenous (IV) and oral (PO) administration groups (n=3

per group).

Dosage: A single dose is administered (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

Administration: For the PO group, YK-2-69 is administered by oral gavage. For the IV group,

it is administered via intravenous injection.

Sampling: Blood samples are collected at predetermined time points after administration.

Analysis: Plasma concentrations of YK-2-69 are determined using an appropriate analytical

method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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